[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride
Overview
Description
[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride, also known as MTAH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MTAH is a triazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Scientific Research Applications
Antimicrobial Activities
[5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride and its derivatives have been studied for their antimicrobial properties. Research has shown that these compounds exhibit moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
Corrosion Inhibition
The compound has also been evaluated for its potential as a corrosion inhibitor. Studies indicate that it is effective in inhibiting the acidic corrosion of mild steel, reaching high levels of efficiency (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).
Anticancer Activity
Derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents. Some studies have shown promising cytotoxic activities against various human cancer cell lines (Liu, Shen, Li, Tian, & Quan, 2017).
Corrosion Inhibition and Surface Analysis
The compound's efficacy in corrosion inhibition has been substantiated with detailed surface analyses, demonstrating its strong adsorptive properties on steel surfaces in corrosive environments (Yadav, Behera, Kumar, & Sinha, 2013).
Crystal and Molecular Structure Analysis
Extensive studies have been conducted on the crystal and molecular structure of related compounds, providing insights into their chemical behaviors and potential applications in various fields (Wu et al., 2021).
Lipase and α-Glucosidase Inhibition
Some novel derivatives of [5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride have been synthesized and shown to inhibit lipase and α-glucosidase, suggesting potential applications in the treatment of diseases like diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015).
Molecular Docking and Enzyme Inhibition
Molecular docking studies of these compounds indicate potential interaction with various enzymes, suggesting possibilities in drug design and development (Wu et al., 2022).
properties
IUPAC Name |
[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O.ClH/c1-15-8-4-2-7(3-5-8)10-12-9(6-11)13-14-10;/h2-5H,6,11H2,1H3,(H,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSWTTZYGZWZIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=N2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride | |
CAS RN |
1258650-54-2 | |
Record name | [5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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